4-Hydroxy-2-methyl-3-propylquinoline-6-carboxylic acid
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Overview
Description
4-Hydroxy-2-methyl-3-propylquinoline-6-carboxylic acid is a quinoline derivative known for its interesting pharmaceutical and biological activities. This compound belongs to the class of 4-hydroxy-2-quinolones, which have been extensively studied for their potential in drug research and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-2-methyl-3-propylquinoline-6-carboxylic acid typically involves the reaction of aniline derivatives with malonic acid equivalents. One common method is the reaction of substituted aniline with diethyl ethoxymethylenemalonate, followed by cyclization to form the quinoline core . Other methods include the use of anthranilic acid derivatives or alternative cyclization reactions .
Industrial Production Methods
Industrial production of quinoline derivatives often employs green and sustainable chemical processes. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2-methyl-3-propylquinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can yield different quinoline derivatives with altered biological activities.
Substitution: Electrophilic substitution reactions are common due to the presence of the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives with potential pharmaceutical applications .
Scientific Research Applications
4-Hydroxy-2-methyl-3-propylquinoline-6-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer and antiviral agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-hydroxy-2-methyl-3-propylquinoline-6-carboxylic acid involves its interaction with molecular targets such as extracellular signal-regulated kinases (ERK1/2). These interactions lead to the inhibition of specific pathways, resulting in antineoplastic activity . The compound’s ability to inhibit the MAP kinase pathway is crucial for its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyquinoline: Another quinoline derivative with similar biological activities.
4-Hydroxyquinoline: Known for its antimicrobial properties.
2,4-Dihydroxyquinoline: Exhibits a range of biological activities, including antimicrobial and anticancer effects.
Uniqueness
4-Hydroxy-2-methyl-3-propylquinoline-6-carboxylic acid stands out due to its unique combination of a hydroxy group at the 4-position and a carboxylic acid group at the 6-position. This structural arrangement contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
2-methyl-4-oxo-3-propyl-1H-quinoline-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-3-4-10-8(2)15-12-6-5-9(14(17)18)7-11(12)13(10)16/h5-7H,3-4H2,1-2H3,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXXUAZNZIOYCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(NC2=C(C1=O)C=C(C=C2)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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